molecular formula C7H11ClF3NO3 B13520433 2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride

2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride

Cat. No.: B13520433
M. Wt: 249.61 g/mol
InChI Key: GDZLXJXLMATQCT-UHFFFAOYSA-N
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Description

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO3 and a molecular weight of 249.6153 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a trifluoromethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride typically involves the reaction of morpholine derivatives with trifluoromethylating agents. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with various biomolecules, influencing their activity and function .

Comparison with Similar Compounds

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can be compared with other similar compounds, such as:

    2-[6-(Trifluoromethyl)morpholin-3-yl]methanol: This compound has a similar structure but with a hydroxyl group instead of an acetic acid moiety.

    2-[6-(Trifluoromethyl)morpholin-3-yl]propanoic acid: This compound has a propanoic acid group instead of an acetic acid group.

The uniqueness of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride lies in its specific combination of the trifluoromethyl group and the morpholine ring, which imparts distinct chemical and biological properties.

Biological Activity

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a compound recognized for its unique structural features, including a trifluoromethyl group attached to a morpholine ring. This structure contributes to its intriguing biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C₇H₁₁ClF₃NO₃, and it has a molar mass of approximately 249.61 g/mol.

Research indicates that 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride acts primarily as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen and elastin in extracellular matrix remodeling. Inhibition of LOXL2 is particularly relevant in the context of fibrotic diseases and cancer progression, where excessive fibrosis contributes to disease severity. The trifluoromethyl group enhances the compound's potency, suggesting an increased binding affinity to its target enzymes.

Biological Activities

The biological activities associated with this compound include:

  • Anti-fibrotic Effects : The inhibition of LOXL2 has been linked to reduced fibrosis in various tissues, indicating potential therapeutic applications in conditions such as liver fibrosis and pulmonary fibrosis.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, although the precise mechanisms remain under investigation.
  • Analgesic Effects : There are indications that this compound may possess analgesic properties, warranting further exploration into its pain-relieving capabilities.

Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride:

  • Inhibition Studies : In vitro assays demonstrated effective inhibition of LOXL2 activity at nanomolar concentrations, highlighting the compound's potential as a therapeutic agent against fibrotic diseases.
  • Case Studies : A case study involving animal models showed that administration of the compound resulted in significant reductions in fibrotic markers compared to controls, suggesting its efficacy in modulating fibrotic responses.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the trifluoromethyl group or morpholine structure could enhance or diminish biological activity, guiding future synthetic efforts aimed at optimizing efficacy.

Comparative Analysis

To better understand the unique properties of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid hydrochlorideSimilar morpholine structureDifferent placement of trifluoromethyl group
3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxy-N-(2-hydroxyethyl)-N-methylbenzamideContains pyridine ringPotentially different biological activity
4-[6-(trifluoromethyl)pyridin-3-yl]acetic acidPyridine instead of morpholineDistinct pharmacological properties

This table illustrates how variations in structural features can influence biological activity and therapeutic potential.

Properties

Molecular Formula

C7H11ClF3NO3

Molecular Weight

249.61 g/mol

IUPAC Name

2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-2-11-4(3-14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H

InChI Key

GDZLXJXLMATQCT-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(N1)CC(=O)O)C(F)(F)F.Cl

Origin of Product

United States

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